molecular formula C14H21ClN2O2 B8790297 benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride

benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride

Cat. No.: B8790297
M. Wt: 284.78 g/mol
InChI Key: MACXIWCHAVQVRI-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. The process begins with the reaction of piperidine with benzyl chloroformate to form the Cbz-protected piperidine. This intermediate is then subjected to a series of reactions to introduce the aminomethyl group at the 3-position of the piperidine ring .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines .

Mechanism of Action

The mechanism of action of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Alloc-protected amines
  • N-Boc-protected amines
  • N-Cbz-protected amines

Comparison: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1

InChI Key

MACXIWCHAVQVRI-ZOWNYOTGSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(benzyloxycarbonylaminomethyl)-piperidine-1-carboxylic acid tert-butyl ester (594 mg, 1.7 mmol) in ethyl acetate (10 mL) was stirred on an ice bath and treated with a solution of hydrogen chloride in dioxane (4.0 N, 10 mL, 40 mmol). The mixture was stirred for 80 minutes, then was concentrated under vacuum. The gummy residue was triturated repeatedly in ether to provide a white powder (408 mg, 84%)which was extremely hygroscopic and was used without further purification. 1H NMR (300 MHz, CD3OD) δ7.34 (m, 5H), 5.07 (s, 2H), 3.34 (m, 2H), 3.09 (m, 2H), 2.88 (m, 1H), 2.66 (m, 1H), 1.90 (m, 3H), 1.70 (m, 1H), 1.30 (m, 1H).
Quantity
10 mL
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0 (± 1) mol
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10 mL
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Yield
84%

Synthesis routes and methods II

Procedure details

Benzyl (1-(tert-butoxycarbonyl)piperidin-3-yl)methylcarbamate (3.22 g, 9.25 mmol) was treated with a 4.0 M HCl solution in dioxane (11.3 mL, 46.25 mmol). Formation of a white precipitate was observed. After 3 h, the reaction was complete. The solvent and excess HCl were removed under reduced pressure to obtain benzyl (piperidin-3-yl)methylcarbamate hydrochloride as a white solid. LC/MS: m/z 249.3 (M+H)+ at 1.28 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One

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